

# Application Notes and Protocols: Statistical Analysis Plan for Pharmavit Clinical Research

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## Compound of Interest

Compound Name: Pharmavit

Cat. No.: B1168632

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Audience: Researchers, scientists, and drug development professionals.

## 1.0 Introduction

This document outlines the Statistical Analysis Plan (SAP) for the clinical research of **Pharmavit**, an investigational polyvitamin product. The plan details the statistical methods and procedures for the analysis and reporting of data from a Phase II, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **Pharmavit** in adult subjects with moderate to severe psoriasis. This SAP is based on the principles outlined in the International Council for Harmonisation (ICH) E9 guideline on Statistical Principles for Clinical Trials.<sup>[1][2][3][4]</sup>

## 2.0 Study Objectives and Endpoints

### 2.1 Primary Objective:

To assess the efficacy of **Pharmavit** compared to placebo in treating moderate to severe psoriasis after 12 weeks of administration.

#### 2.1.1 Primary Endpoint:

The proportion of subjects achieving at least a 75% reduction from baseline in the Psoriasis Area and Severity Index (PASI) score (PASI 75) at Week 12.

### 2.2 Secondary Objectives:

- To evaluate the effect of **Pharmavit** on the overall assessment of psoriasis by the investigator.
- To assess the impact of **Pharmavit** on the quality of life of subjects.
- To evaluate the safety and tolerability of **Pharmavit**.

#### 2.2.1 Secondary Endpoints:

- Proportion of subjects achieving a score of 'clear' or 'almost clear' (0 or 1) on the Investigator's Global Assessment (IGA) scale at Week 12.
- Mean change from baseline in the Dermatology Life Quality Index (DLQI) score at Week 12.
- Incidence and severity of treatment-emergent adverse events (TEAEs).

### 3.0 Data Presentation

All quantitative data will be summarized and presented in clearly structured tables for easy comparison between the **Pharmavit** and placebo treatment groups.

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic                 | Pharmavit (N=XXX) | Placebo (N=XXX) | Total (N=XXX) |
|--------------------------------|-------------------|-----------------|---------------|
| Age (years), Mean (SD)         |                   |                 |               |
| Gender, n (%)                  |                   |                 |               |
| Male                           |                   |                 |               |
| Female                         |                   |                 |               |
| Race, n (%)                    |                   |                 |               |
| Caucasian                      |                   |                 |               |
| African American               |                   |                 |               |
| Asian                          |                   |                 |               |
| Other                          |                   |                 |               |
| Baseline PASI Score, Mean (SD) |                   |                 |               |
| Baseline IGA Score, n (%)      |                   |                 |               |
| 0 (Clear)                      |                   |                 |               |
| 1 (Almost Clear)               |                   |                 |               |
| 2 (Mild)                       |                   |                 |               |
| 3 (Moderate)                   |                   |                 |               |
| 4 (Severe)                     |                   |                 |               |
| Baseline DLQI Score, Mean (SD) |                   |                 |               |

SD: Standard Deviation

Table 2: Efficacy Endpoints at Week 12

| Endpoint                                | Pharmavit (N=XXX) | Placebo (N=XXX) | P-value |
|---|-------------------|-----------------|---------|
| Primary Endpoint                        |                   |                 |         |
| PASI 75 Response, n (%)                 |                   |                 |         |
| Secondary Endpoints                     |                   |                 |         |
| IGA Response (0 or 1), n (%)            |                   |                 |         |
| Change from Baseline in DLQI, Mean (SD) |                   |                 |         |

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

| System Organ Class  | Pharmavit (N=XXX) n (%) | Placebo (N=XXX) n (%) |
|---|-------------------------|-----------------------|
| Any TEAE  |                         |                       |
| Serious TEAEs   |                         |                       |
| TEAEs by System Organ Class                                       |                         |                       |
| Gastrointestinal Disorders  |                         |                       |
| Infections and Infestations                                       |                         |                       |
| Skin and Subcutaneous Tissue Disorders                            |                         |                       |
| Nervous System Disorders  |                         |                       |
| Table will list all system organ classes with at least one event. |                         |                       |

4.0 Experimental Protocols

4.1 Assessment of Psoriasis Area and Severity Index (PASI)

Objective: To provide a standardized method for assessing the severity and extent of psoriasis.

Procedure:

- The PASI score is calculated based on the assessment of four body regions: head, trunk, upper extremities, and lower extremities.
- For each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is graded on a 5-point scale from 0 (none) to 4 (very severe).
- The percentage of body surface area affected by psoriasis in each region is also estimated and assigned a score from 0 to 6.
- The final PASI score is calculated using a weighted formula, with a possible range from 0 to 72.
- All assessors will be trained and calibrated to ensure consistency in scoring.

#### 4.2 Investigator's Global Assessment (IGA)

Objective: To provide a summary assessment of the overall severity of psoriasis.

Procedure:

- The investigator will assess the overall severity of the subject's psoriasis based on a static 5-point scale:
  - 0 = Clear
  - 1 = Almost Clear
  - 2 = Mild
  - 3 = Moderate
  - 4 = Severe
- This assessment is based on the overall appearance of erythema, induration, and scaling.

- The IGA will be performed at baseline and at specified follow-up visits.

## 5.0 Statistical Methodology

### 5.1 Analysis Populations

- Intention-to-Treat (ITT) Population: All randomized subjects who have received at least one dose of the study drug. This will be the primary population for all efficacy analyses.
- Per-Protocol (PP) Population: A subset of the ITT population who have no major protocol deviations. A sensitivity analysis of the primary endpoint will be performed on the PP population.
- Safety Population: All subjects who have received at least one dose of the study drug. This population will be used for all safety analyses.

### 5.2 Efficacy Analysis

- The primary efficacy endpoint (PASI 75 at Week 12) will be analyzed using a chi-square test.
- The secondary endpoint of IGA response will also be analyzed using a chi-square test.
- The change from baseline in DLQI score will be analyzed using an analysis of covariance (ANCOVA) model, with baseline DLQI score as a covariate and treatment group as the main effect.

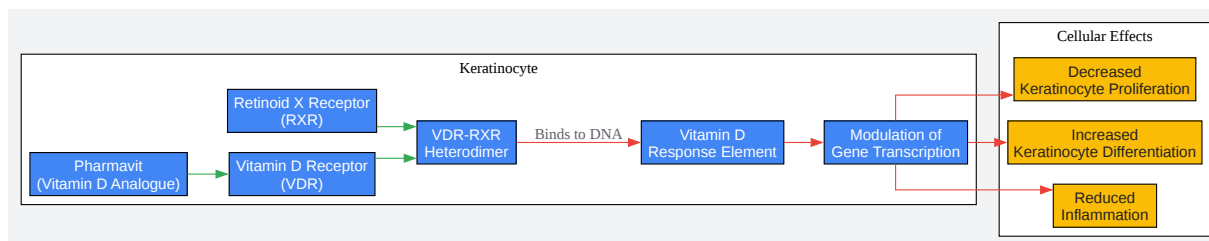
### 5.3 Safety Analysis

- Safety data will be summarized descriptively.
- The incidence of TEAEs will be coded using the Medical Dictionary for Regulatory Activities (MedDRA) and summarized by system organ class and preferred term.
- The number and percentage of subjects experiencing each TEAE will be presented for each treatment group.

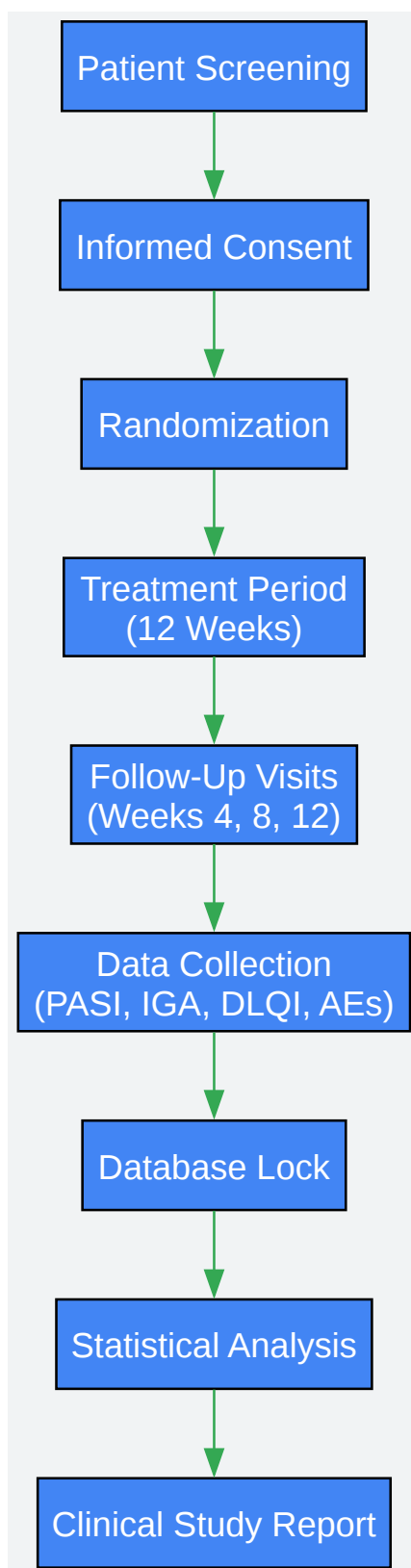
### 5.4 Handling of Missing Data

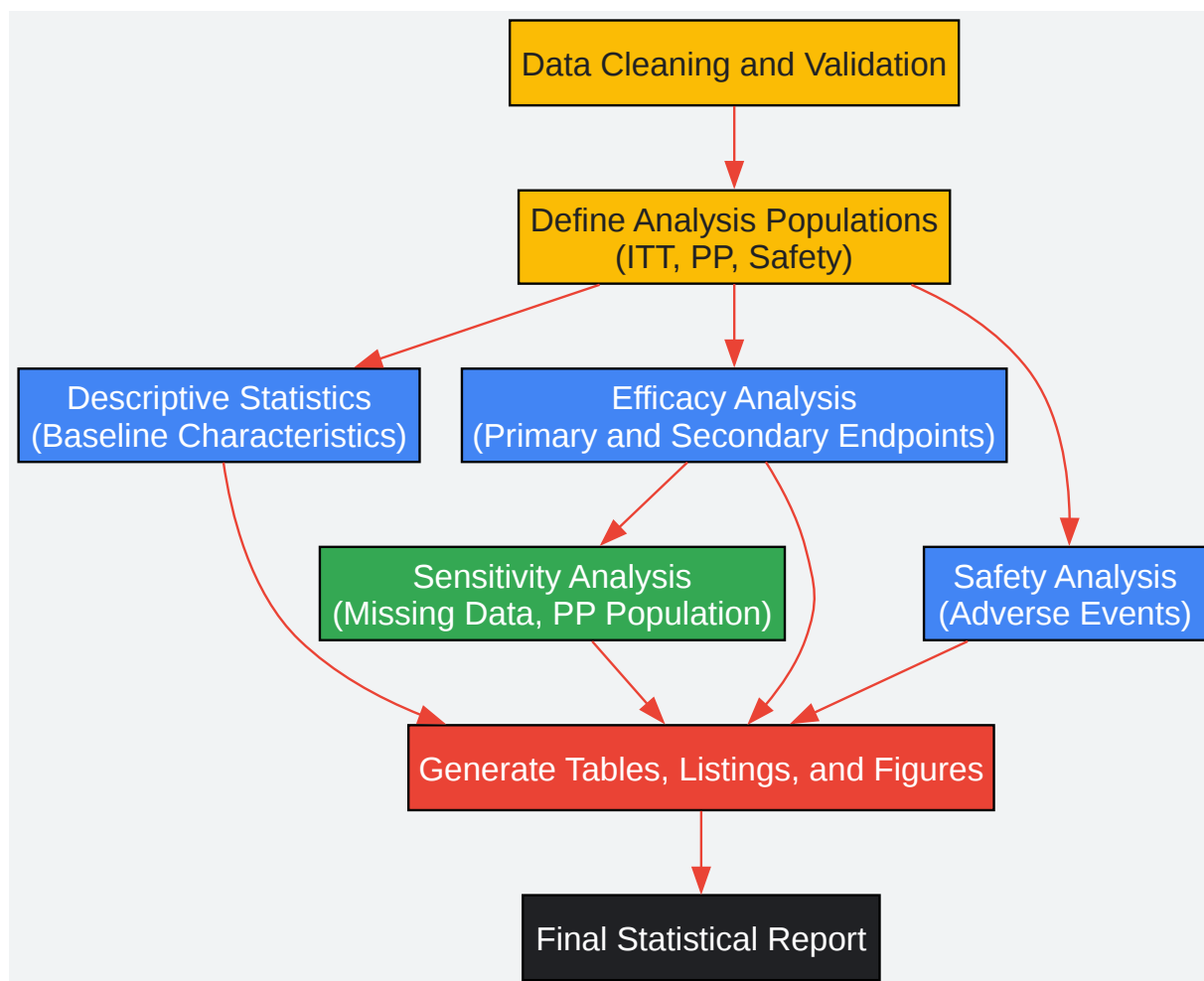
Missing data for the primary endpoint will be handled using multiple imputation. Sensitivity analyses will be conducted using different assumptions about the missing data mechanism.

## 6.0 Visualizations









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## References

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- To cite this document: BenchChem. [Application Notes and Protocols: Statistical Analysis Plan for Pharmavit Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168632#statistical-analysis-plan-for-pharmavit-clinical-research>]

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